Nomelidine
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Overview
Description
- It has been used as an antidepressant and analgesic .
- The compound’s chemical formula is C15H15BrN2 , and its molecular weight is 303.2 g/mol .
Preparation Methods
- Synthetic Routes : Nomelidine is derived from zimelidine through N-demethylation.
- Reaction Conditions : Specific synthetic routes and reaction conditions are not widely documented, but the transformation involves the removal of a methyl group from zimelidine.
- Industrial Production : Information on industrial-scale production methods is limited.
Chemical Reactions Analysis
- Reactivity : Nomelidine likely undergoes various reactions typical of aromatic amines.
- Common Reagents and Conditions : These may include oxidation, reduction, and substitution reactions.
- Major Products : Detailed information on specific products resulting from these reactions is scarce.
Scientific Research Applications
- Chemistry : Nomelidine’s role in synthetic chemistry remains relatively unexplored due to its limited use.
- Biology : Its impact on biological systems, such as receptors or enzymes, requires further investigation.
- Medicine : this compound’s antidepressant and analgesic properties have been studied, but it is not widely used in clinical practice.
- Industry : this compound’s industrial applications are not well-documented.
Mechanism of Action
- Nomelidine’s mechanism of action is not fully elucidated.
- It likely interacts with neurotransmitter systems, affecting serotonin reuptake or other pathways.
- Further research is needed to understand its precise molecular targets.
Comparison with Similar Compounds
- Nomelidine’s uniqueness lies in its status as the N-demethylated metabolite of zimelidine.
- Similar compounds include zimelidine itself and other selective serotonin reuptake inhibitors (SSRIs).
Properties
CAS No. |
60324-59-6 |
---|---|
Molecular Formula |
C15H15BrN2 |
Molecular Weight |
303.20 g/mol |
IUPAC Name |
(Z)-3-(4-bromophenyl)-N-methyl-3-pyridin-3-ylprop-2-en-1-amine |
InChI |
InChI=1S/C15H15BrN2/c1-17-10-8-15(13-3-2-9-18-11-13)12-4-6-14(16)7-5-12/h2-9,11,17H,10H2,1H3/b15-8- |
InChI Key |
AZFZKANGXPSDEA-NVNXTCNLSA-N |
SMILES |
CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Isomeric SMILES |
CNC/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2 |
Canonical SMILES |
CNCC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(4-bromophenyl)-N-methyl-(3-pyiidyl)allylamine oxalate cholesterol-3-glucose CPP 199 norzimeldine norzimelidine norzimelidine dihydrochloride norzimelidine dihydrochloride, (Z)-isomer norzimelidine fumarate (1:1) norzimelidine maleate (1:1) norzimelidine monohydrochloride norzimelidine, (E)-isomer norzimelidine, (Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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